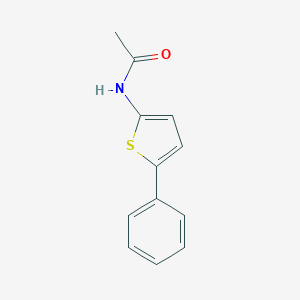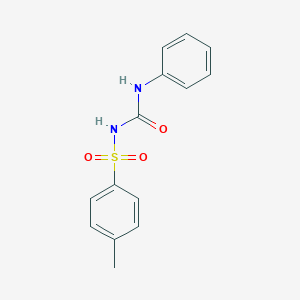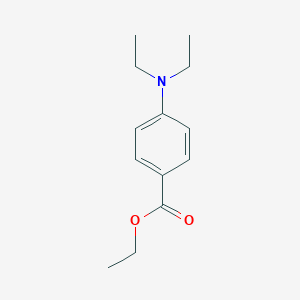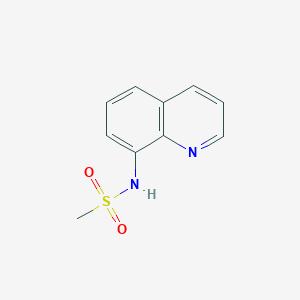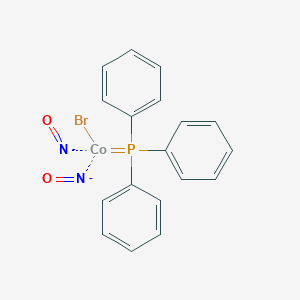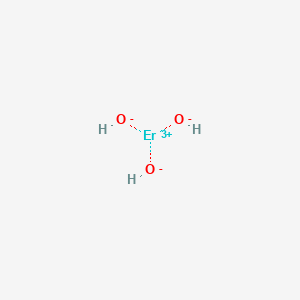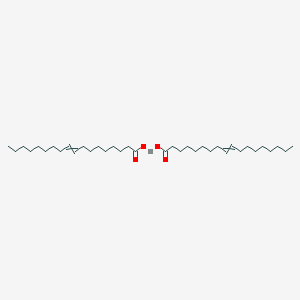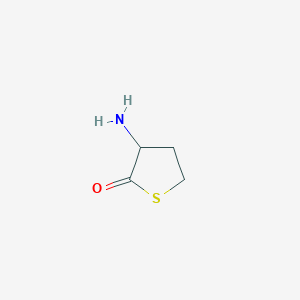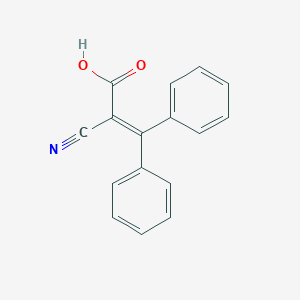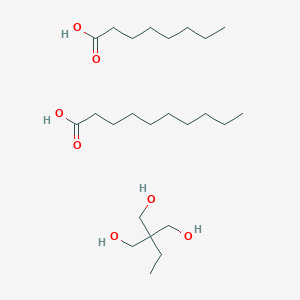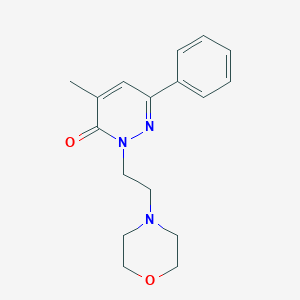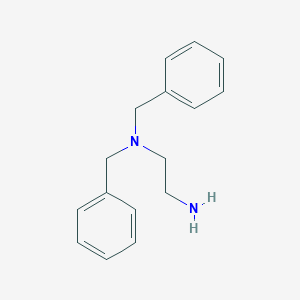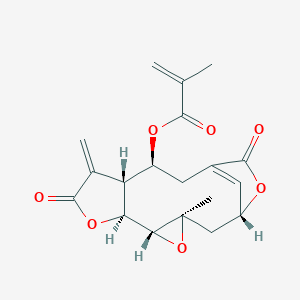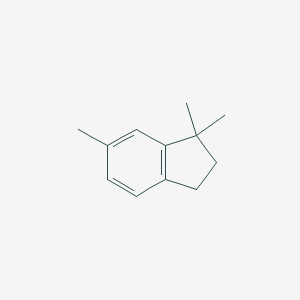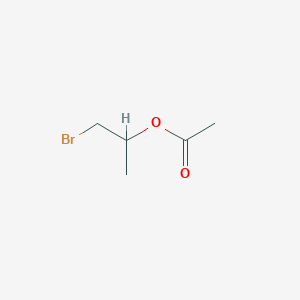
1-Bromopropan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromopropan-2-yl acetate, also known as isopropyl acetate bromide, is a chemical compound with the molecular formula C5H9BrO2. It is commonly used as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 1-Bromopropan-2-yl acetate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a leaving group in substitution reactions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Bromopropan-2-yl acetate are not well studied. However, it is known to be a toxic compound that can cause irritation to the skin, eyes, and respiratory system. It is also a flammable liquid and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
1-Bromopropan-2-yl acetate has several advantages and limitations for lab experiments. Its high reactivity makes it a useful intermediate in organic synthesis. However, its toxicity and flammability make it a hazardous compound to handle. Proper safety precautions should be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for the research on 1-Bromopropan-2-yl acetate. One direction is to study its mechanism of action in more detail. Another direction is to explore its potential as a reagent in various chemical reactions. Additionally, the development of safer and more efficient synthesis methods for this compound is an important area of research.
Synthesemethoden
The synthesis of 1-Bromopropan-2-yl acetate can be achieved through the reaction of 1-Bromopropan-2-yl acetate alcohol with acetyl bromide. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The yield of the reaction can be improved by using excess acetyl bromide and removing the by-products through distillation.
Wissenschaftliche Forschungsanwendungen
1-Bromopropan-2-yl acetate is widely used as an intermediate in the synthesis of various organic compounds. It is commonly used in the pharmaceutical industry for the production of drugs such as antihistamines, antibiotics, and anti-inflammatory agents. It is also used in the production of fragrances, flavors, and solvents.
Eigenschaften
CAS-Nummer |
10299-39-5 |
|---|---|
Produktname |
1-Bromopropan-2-yl acetate |
Molekularformel |
C5H9BrO2 |
Molekulargewicht |
181.03 g/mol |
IUPAC-Name |
1-bromopropan-2-yl acetate |
InChI |
InChI=1S/C5H9BrO2/c1-4(3-6)8-5(2)7/h4H,3H2,1-2H3 |
InChI-Schlüssel |
SCEJYSVXKXSPQV-UHFFFAOYSA-N |
SMILES |
CC(CBr)OC(=O)C |
Kanonische SMILES |
CC(CBr)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



